![molecular formula C11H11BrClF B1373688 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-50-0](/img/structure/B1373688.png)
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene
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Overview
Description
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:
Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:
Substitution Reactions: Where one halogen atom is replaced by another group.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May use oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of halogenated organic compounds and their biological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl chloride
- 3-Chloro-5-fluorophenyl sulfane
Uniqueness
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the specific arrangement of halogen atoms and the pentene backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, as well as its mechanisms of action.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory effects of this compound through various in vitro assays. The compound was tested on RAW264.7 macrophage cells to assess its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production.
Key Findings:
- The compound exhibited significant inhibition of NO secretion, with a production rate of 49.19 ± 1.50% compared to the control group treated with PDTC (68.32 ± 2.69%) .
- The results suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific molecular pathways.
Mechanism of Action:
- The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines and apoptosis-related proteins, impacting cancer cell proliferation and survival.
- Further investigations are necessary to elucidate the precise molecular targets affected by this compound.
Data Table: Summary of Biological Activities
Activity Type | Assay Type | Result (%) | Reference |
---|---|---|---|
Anti-inflammatory | NO production in RAW264.7 cells | 49.19 ± 1.50 | |
Antitumor | Apoptosis induction | TBD (To Be Determined) | Ongoing Studies |
Case Study 1: Inhibition of Inflammation
In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of this compound alongside LPS. The results indicated a dose-dependent reduction in NO production, suggesting that higher concentrations may enhance its anti-inflammatory effects.
Case Study 2: Antitumor Efficacy
In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased apoptotic markers compared to untreated controls. These findings warrant further exploration into the compound's potential as an anticancer agent.
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVDPOVLPMSHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC(=C1)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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